molecular formula C13H28N2O B15180528 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol CAS No. 66470-90-4

1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol

Cat. No.: B15180528
CAS No.: 66470-90-4
M. Wt: 228.37 g/mol
InChI Key: QUQZYDPUJYFFMD-UHFFFAOYSA-N
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Description

1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol is a chemical compound with a complex structure, characterized by a cyclohexyl ring with amino and trimethyl groups, and a propan-2-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Formation of the Cyclohexyl Core: The cyclohexyl ring is first synthesized using appropriate starting materials such as cyclohexanone.

  • Introduction of Amino Group: The amino group is introduced through amination reactions, often using reagents like ammonia or ammonium salts.

  • Trimethylation: The cyclohexyl ring is then trimethylated using methylating agents such as methyl iodide.

  • Attachment of Propan-2-ol: Finally, the propan-2-ol moiety is attached through amination reactions involving propan-2-ol and the cyclohexyl core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones and alcohols.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted amines and alcohols.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antibacterial properties.

  • Medicine: Studied for its pharmacological properties and potential therapeutic uses.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl-

  • 5-amino-1,3,3-trimethylcyclohexanemethylamine

  • 2-[(5-Amino-1,3,3-trimethylcyclohexyl)methylimino]methyl-4-bromo-phenol

Uniqueness: 1-(((5-Amino-1,3,3-trimethylcyclohexyl)methyl)amino)propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

66470-90-4

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

1-[(5-amino-1,3,3-trimethylcyclohexyl)methylamino]propan-2-ol

InChI

InChI=1S/C13H28N2O/c1-10(16)7-15-9-13(4)6-11(14)5-12(2,3)8-13/h10-11,15-16H,5-9,14H2,1-4H3

InChI Key

QUQZYDPUJYFFMD-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1(CC(CC(C1)(C)C)N)C)O

Origin of Product

United States

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